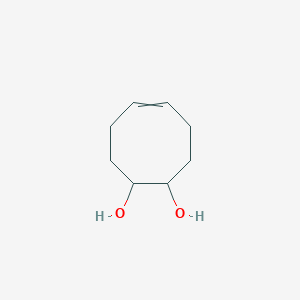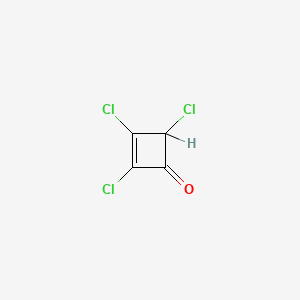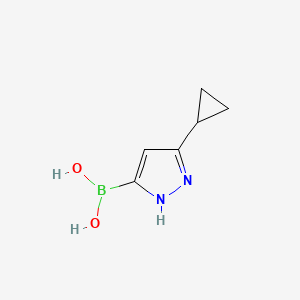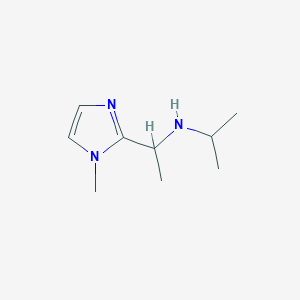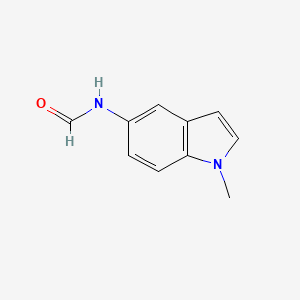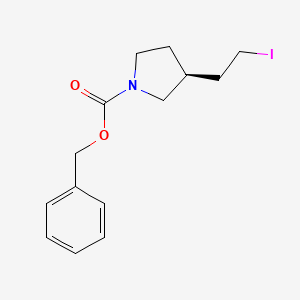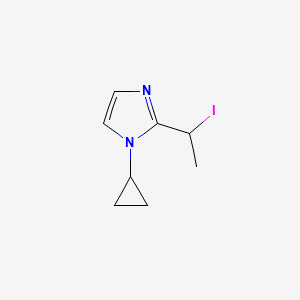
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodoethyl group, and an imidazole ring
准备方法
The synthesis of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the iodoethyl group: This step involves the iodination of an ethyl group, which can be done using iodine and a suitable oxidizing agent.
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction of the imidazole ring or the cyclopropyl group can lead to the formation of different derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents such as potassium permanganate.
科学研究应用
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and iodoethyl groups can influence the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can be compared with other similar compounds such as:
1-cyclopropyl-2-(1-bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
1-cyclopropyl-2-(1-chloroethyl)-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological properties.
1-cyclopropyl-2-(1-fluoroethyl)-1H-imidazole: The presence of a fluorine atom can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens.
属性
分子式 |
C8H11IN2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C8H11IN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI 键 |
VSNHXLBKMVKYAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C2CC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
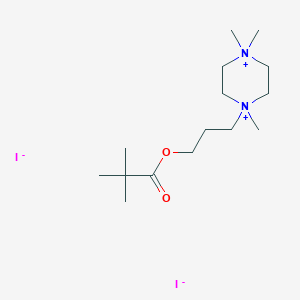
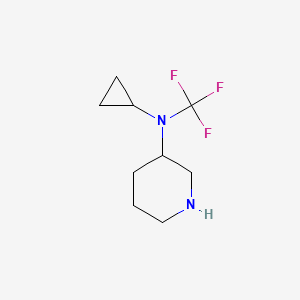
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
